
3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” is a chemical compound. It is a derivative of 2-amino-4H-pyran-3-carbonitrile , which is a structural core motif that has received increasing attention due to its interesting potential pharmacological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Applications De Recherche Scientifique
Chemical Sensing and Organic Synthesis
A series of benzamide derivatives, similar in structure to 3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, have been synthesized and studied for their unique properties. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were investigated for their colorimetric sensing capabilities, particularly for fluoride anions, leveraging their solid-state properties and hydrogen bonding interactions (Younes et al., 2020). This research suggests potential applications in environmental monitoring and analytical chemistry.
Medicinal Chemistry and Neuropharmacology
Benzamide derivatives, including those structurally related to this compound, have been explored for their biological activities. For example, certain compounds have been identified as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), showing potential for the treatment of neurological disorders (Kinney et al., 2005). This highlights the potential of such compounds in drug discovery and neuropharmacology.
Anticancer Research
Compounds with structural features similar to this compound have been synthesized and tested for their anticancer activities. For instance, certain benzamide-based compounds have shown significant in vitro anticancer activity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Waghmare et al., 2013).
Material Science and Polymer Chemistry
Benzamide derivatives and related compounds have also found applications in material science, particularly in the synthesis of novel polymers. For example, aromatic polyamides and polyimides containing benzamide units have been developed for their high thermal stability and solubility in organic solvents, offering potential applications in high-performance materials (Kim et al., 2016).
Orientations Futures
The future directions for research on “3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological properties . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, these compounds could be of interest in drug discovery .
Mécanisme D'action
Target of action
Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical pathways
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . .
Propriétés
IUPAC Name |
3-cyano-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-14-16-5-4-6-17(13-16)19(23)22-15-20(9-11-24-12-10-20)18-7-2-1-3-8-18/h1-8,13H,9-12,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPZPNEXPCOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)
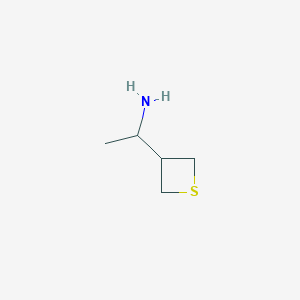
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)

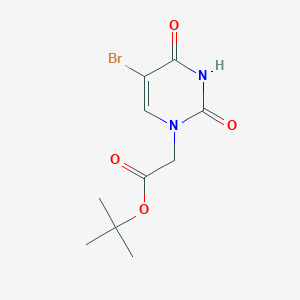
![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)
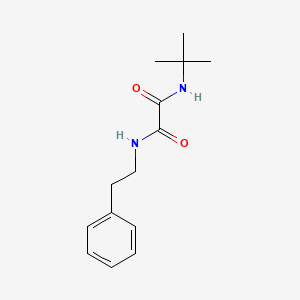

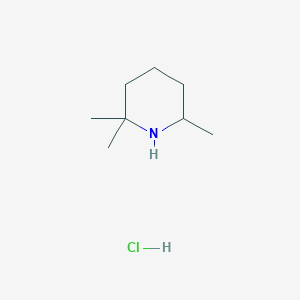
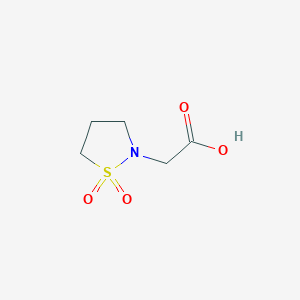

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)